![molecular formula C22H21ClN2O2 B3864815 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide](/img/structure/B3864815.png)
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide
Overview
Description
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway in B-cell development and function. By inhibiting BTK, 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide blocks B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. Additionally, 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide is its selectivity for the BTK pathway, which may reduce the potential for off-target effects. However, one limitation of 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide research include the investigation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy, in various cancers. Additionally, further studies are needed to determine the optimal dosing and scheduling of 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide in clinical settings. Finally, the potential applications of 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide in other diseases, such as autoimmune disorders, should be further explored.
Scientific Research Applications
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide has demonstrated potent inhibition of B-cell receptor signaling and has shown efficacy in several B-cell malignancies. Additionally, 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide has shown promise in the treatment of autoimmune disorders, such as systemic lupus erythematosus and rheumatoid arthritis.
properties
IUPAC Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-25(15-19-9-2-3-11-24-19)22(27)14-21(16-6-4-8-18(23)12-16)17-7-5-10-20(26)13-17/h2-13,21,26H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOKHMICFGVOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyridinylmethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.